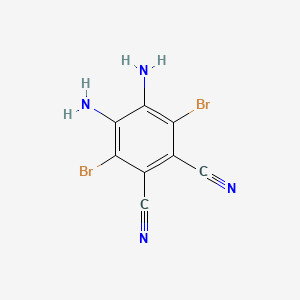

4,5-Diamino-3,6-dibromophthalonitrile

Description

Significance of Phthalonitrile (B49051) Scaffolds in Organic and Materials Chemistry

Phthalonitrile, a molecule characterized by a benzene (B151609) ring with two adjacent nitrile (-CN) groups, serves as a versatile building block, or scaffold, in both organic synthesis and materials chemistry. The reactivity of the nitrile groups allows them to undergo cyclotrimerization to form highly stable, cross-linked polymeric structures, including phthalocyanine (B1677752) and triazine rings. mdpi.com This process results in thermosetting polymers with a suite of desirable properties, such as outstanding thermal and oxidative stability, high glass transition temperatures, excellent mechanical properties, and inherent flame retardancy. mdpi.comresearchgate.net Consequently, phthalonitrile-based resins are key materials for applications in demanding fields like aerospace, marine, and microelectronics, where they are used in high-performance composites, adhesives, and electronic encapsulants. mdpi.comrsc.orguni-jena.de The adaptability of the phthalonitrile backbone allows for molecular-level design, enabling the synthesis of resins with tailored properties to meet specific performance requirements. mdpi.com

Overview of Halogenated and Aminated Phthalonitrile Architectures

The introduction of halogen atoms (e.g., bromine, chlorine) and amino (-NH2) groups onto the phthalonitrile scaffold significantly modifies the properties of the resulting monomers and polymers. Halogenation can enhance flame retardancy and influence the electronic characteristics of the molecule. The presence of halogens can also serve as a synthetic handle for further functionalization through various cross-coupling reactions.

Aminated phthalonitriles, on the other hand, can act as internal curing agents, with the amine groups initiating or accelerating the polymerization of the nitrile groups. This can lead to resins with modified curing profiles and potentially enhanced adhesion to substrates. The combination of both halogen and amine functionalities on the same phthalonitrile ring, as in 4,5-Diamino-3,6-dibromophthalonitrile, presents a unique molecular architecture. This specific substitution pattern is anticipated to create a complex interplay of electronic and steric effects that could lead to novel material properties.

Research Context and Academic Relevance of this compound

The academic interest in a compound like this compound lies at the intersection of synthetic organic chemistry and advanced materials science. The synthesis of such a polysubstituted aromatic compound presents a significant challenge, requiring strategic and efficient synthetic routes. From a materials perspective, this compound is a precursor to highly functionalized polymers. The presence of four reactive sites—two nitrile groups and two amino groups—in addition to the two bromine atoms, offers multiple avenues for polymerization and cross-linking. Researchers are interested in how the specific arrangement of these functional groups influences the curing behavior, the structure of the resulting polymer network, and ultimately, the macroscopic properties of the final material.

Scope and Objectives of Academic Research on the Compound

The primary objective of academic research focused on this compound would be to conduct a thorough investigation of its synthesis, characterization, and polymerization. A key goal is to understand the structure-property relationships that govern the behavior of this monomer and the resulting polymer. The research would aim to elucidate the curing mechanism and kinetics, and to characterize the thermal, mechanical, and electronic properties of the cured resin. A further objective would be to explore its potential as a building block for more complex macromolecular structures, such as phthalocyanines or other functional polymers, where the diamino and dibromo substituents could be leveraged for further chemical modifications or to impart specific functionalities.

Compound Information

| Compound Name |

| This compound |

| 4,5-diamino-3,6-dibromo-1,2-Benzenedicarbonitrile |

Chemical and Physical Properties

| Property | Value |

| Molecular Weight | 315.96 g/mol cymitquimica.com |

| Synonyms | 4,5-diamino-3,6-dibromo-1,2-Benzenedicarbonitrile cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2N4 |

|---|---|

Molecular Weight |

315.95 g/mol |

IUPAC Name |

4,5-diamino-3,6-dibromobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8H4Br2N4/c9-5-3(1-11)4(2-12)6(10)8(14)7(5)13/h13-14H2 |

InChI Key |

FKUSUCFFYISLOF-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Br)N)N)Br)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diamino 3,6 Dibromophthalonitrile

Historical and Contemporary Synthetic Approaches to the Core Structure

The synthesis of substituted phthalonitriles, the core structural class to which 4,5-Diamino-3,6-dibromophthalonitrile belongs, has been approached through various pathways. Historically, methods often began with simple, readily available aromatic compounds like ortho-xylene. A typical pathway involves the bromination of o-xylene (B151617) to yield 4,5-dibromo-o-xylene. umich.edu This intermediate can then be converted to 4,5-dimethylphthalonitrile via the Rosenmund-von Braun reaction, which introduces the crucial nitrile functionalities. umich.edu

Contemporary methods for preparing substituted phthalonitriles frequently start from precursors that are already functionalized, such as nitrated or halogenated phthalonitriles. For instance, 4,5-dichlorophthalonitrile (B145054) is a common and versatile starting material for introducing a variety of substituents through nucleophilic substitution reactions. nih.gov This approach allows for the synthesis of phthalonitriles with thioether, ether, or other functional groups by reacting the dichlorinated precursor with appropriate nucleophiles. nih.gov The synthesis of phthalocyanines, which are macrocycles formed from four phthalonitrile (B49051) units, often relies on these well-established methods for precursor synthesis. nih.govrsc.org The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final product.

Oxidative Bromination Strategies and Mechanistic Considerations

The introduction of bromine atoms onto the 4,5-diaminophthalonitrile (B137029) core is a critical step in the synthesis of the target molecule. Oxidative bromination is a powerful and increasingly favored method for this transformation. nih.gov This strategy involves the in situ generation of an electrophilic bromine species from a stable bromide salt (like KBr or NH₄Br) in the presence of an oxidizing agent. organic-chemistry.orgresearchgate.net This approach is often considered a greener and safer alternative to using hazardous and corrosive molecular bromine (Br₂), which has a maximum atom efficiency of only 50% in substitution reactions. researchgate.netmdpi.com

The mechanism of oxidative bromination begins with the oxidation of the bromide ion (Br⁻) to an electrophilic species, often represented as Br⁺ or a bromine-containing intermediate. researchgate.netjalsnet.com In the case of 4,5-diaminophthalonitrile, the two amino groups are strong activating groups, which significantly increase the electron density of the aromatic ring and direct electrophilic substitution to the ortho and para positions. For this specific precursor, the only available positions for substitution are the 3- and 6-positions, which are ortho to one amino group and meta to the other. The strong activation provided by the amino groups facilitates the electrophilic attack by the generated bromonium ion, leading to the formation of the dibrominated product.

The efficiency and selectivity of oxidative bromination are highly dependent on the specific reaction conditions. A variety of systems have been developed for the bromination of activated aromatic compounds, which can be adapted for the synthesis of this compound. Optimization involves the careful selection of the bromide source, oxidant, solvent, and temperature to maximize yield and minimize side reactions.

Several reagent systems have proven effective for the oxidative bromination of electron-rich arenes. These systems typically operate under mild conditions and offer good to excellent yields. For instance, the combination of ammonium (B1175870) bromide (NH₄Br) and Oxone in methanol (B129727) or water can achieve monobromination of various aromatic compounds at ambient temperature without a catalyst. organic-chemistry.org Another effective system uses potassium bromide (KBr) with a bromate-intercalated layered double hydroxide (B78521) (ZnAl–BrO₃⁻–LDHs) in aqueous acetic acid at low temperatures. mdpi.com The choice of oxidant is crucial, with options ranging from hydrogen peroxide and Oxone to dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net

Optimization protocols would involve screening different combinations of these reagents for the specific 4,5-diaminophthalonitrile substrate. Key parameters to adjust include the molar ratio of substrate to bromide source and oxidant, reaction time, and temperature. The use of a phase transfer catalyst can also be beneficial in biphasic systems. researchgate.net

| Bromide Source | Oxidant | Solvent | Conditions | Substrate Class | Reference |

|---|---|---|---|---|---|

| Ammonium Bromide (NH₄Br) | Oxone | Methanol / Water | Ambient Temperature | Activated Aromatics | organic-chemistry.org |

| Potassium Bromide (KBr) | ZnAl–BrO₃⁻–LDHs | Acetic Acid / Water | 35 °C | Phenols | mdpi.com |

| Ammonium Bromide (NH₄Br) | Molecular Bromine (Br₂) / H⁺ | Aqueous Medium | Not specified | Aromatic Compounds | jalsnet.com |

| Hydrogen Bromide (HBr) | DMSO | Not specified | Not specified | Arenes | organic-chemistry.org |

| Tetra-n-alkylammonium Bromates | (Self-oxidizing) | Not specified | Not specified | Aromatic Amines | researchgate.net |

The direct precursor required for the final bromination step is 4,5-diaminophthalonitrile. The synthesis of this key intermediate has been investigated through computational studies, detailing a plausible reaction pathway. researchgate.net One proposed method involves the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide. researchgate.net This reaction proceeds in two major steps, each involving an activated complex, to replace the bromine atoms with nitrile groups. Density Functional Theory (DFT) calculations have been used to analyze the kinetics and thermodynamic properties of this transformation. researchgate.net

Related intermediates, such as 4,5-disubstituted phthalonitriles, are often synthesized from 4,5-dichlorophthalonitrile. nih.gov For example, 4,5-dihexylthiophthalonitrile is prepared in high yield by reacting 4,5-dichlorophthalonitrile with hexanethiol in DMSO, using potassium carbonate as a base. nih.gov This highlights a general strategy where the chlorine atoms on the phthalonitrile ring are displaced by various nucleophiles to create diverse precursors for more complex molecules like phthalocyanines. nih.gov

Green Chemistry Principles in the Synthesis of Substituted Phthalonitriles

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex organic molecules, including substituted phthalonitriles. A primary goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The use of oxidative bromination, as described above, is a key example of applying green chemistry principles. researchgate.net By generating the reactive bromine species in situ from a stable salt, this method avoids the handling and transportation of highly toxic and corrosive molecular bromine. nih.govresearchgate.net Furthermore, oxidants like hydrogen peroxide are considered green as their primary byproduct is water. researchgate.net

Advanced Derivatization and Functionalization Chemistry

Nucleophilic Aromatic Substitution Reactions of Bromo-Substituents

The electron-withdrawing nature of the adjacent cyano groups activates the bromo-substituents of 4,5-diamino-3,6-dibromophthalonitrile towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide ions by a variety of nucleophiles, providing a powerful tool for introducing new functional groups onto the aromatic core.

Mechanistic Investigations of Substitution Pathways

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the general mechanism of nucleophilic aromatic substitution on activated aryl halides is well-established. The reaction typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a bromo-substituent. This step is generally the rate-determining step of the reaction. The presence of the two cyano groups in the ortho and meta positions relative to the bromine atoms plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate through resonance delocalization. The subsequent rapid elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

It is important to note that recent research has suggested that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur in a single step. core.ac.uk The specific pathway for this compound would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Reactivity of Amine Moieties in Functionalization

The presence of the two primary amine groups at the 4- and 5-positions introduces an additional layer of complexity and opportunity in the functionalization of this compound. These amine groups are themselves nucleophilic and can potentially react with electrophiles. However, their reactivity can be modulated by the electronic effects of the bromo and cyano substituents.

In the context of nucleophilic aromatic substitution reactions targeting the bromo-substituents, the amine groups can influence the reaction rate and regioselectivity. Their electron-donating character through resonance can partially deactivate the ring towards nucleophilic attack. Conversely, they can also participate in intra- and intermolecular hydrogen bonding, which may affect the solubility of the substrate and the stability of reaction intermediates.

Furthermore, the amine moieties can be intentionally functionalized to introduce new properties or to protect them during subsequent reactions. For instance, acylation or sulfonylation of the amino groups can be performed to modify the electronic properties of the molecule or to prevent unwanted side reactions during subsequent derivatization steps. The ortho-disposition of the two amino groups also presents the possibility of forming heterocyclic rings through reactions with appropriate bifunctional electrophiles.

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful avenue for the synthesis of extended π-conjugated systems, which are of significant interest for applications in materials science.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromo-substituents of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings.

The Suzuki coupling reaction involves the reaction of the dibromo substrate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the introduction of various aryl and heteroaryl moieties. By employing a di-boronic acid, it is possible to create polymeric structures.

The Sonogashira coupling reaction provides a route to couple the dibromo substrate with terminal alkynes, again using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and a base. This reaction is instrumental in the synthesis of conjugated enynes and arylethynyl compounds, which are valuable components in the construction of rigid, linear molecular wires and other functional materials.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh3)4 / Base | Biaryl |

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2 / CuI / Base | Arylalkyne |

Formation of Polymeric and Oligomeric Architectures

The difunctional nature of this compound makes it an attractive monomer for the synthesis of polymers and oligomers with precisely controlled structures. Through palladium-catalyzed cross-coupling reactions, this monomer can be linked together to form extended one-dimensional chains or more complex two-dimensional networks.

For example, polycondensation of this compound with a di-boronic acid via the Suzuki coupling can lead to the formation of novel conjugated polymers. The properties of these polymers, such as their solubility, thermal stability, and optoelectronic characteristics, can be tuned by the choice of the comonomer. Similarly, Sonogashira coupling with di-alkynes can be employed to create rigid-rod polymers with extended π-conjugation.

The synthesis of such polymeric materials from diaminodibromobenzene derivatives has been explored as a route to novel functional materials with potential applications in electronics and photonics. researchgate.net The presence of the amino and cyano groups on the phthalonitrile (B49051) backbone of the resulting polymers offers further opportunities for post-polymerization modification and fine-tuning of their properties.

Condensation Reactions with Dihydrobenzimidazoles and Quinoxalines

The ortho-diamine functionality of this compound is a key structural motif that enables its participation in a variety of condensation reactions to form heterocyclic systems. These reactions are particularly useful for the synthesis of benzimidazole (B57391) and quinoxaline (B1680401) derivatives, which are important classes of compounds with diverse applications.

The reaction of ortho-diamines with aldehydes or carboxylic acids and their derivatives is a classical method for the synthesis of benzimidazoles . In the case of this compound, condensation with an appropriate aldehyde would lead to the formation of a dibrominated benzimidazole fused to the phthalonitrile ring system. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration.

Quinoxalines are readily prepared by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. chim.itnih.gov Reacting this compound with a 1,2-diketone would yield a quinoxaline ring fused to the dibromophthalonitrile core. This reaction provides a straightforward method for the construction of complex, nitrogen-rich heterocyclic systems. These fused heterocyclic products can serve as building blocks for larger supramolecular assemblies or as ligands for metal complexes.

| Heterocycle | Reagent | Reaction Conditions |

| Benzimidazole | Aldehyde | Acid or heat |

| Quinoxaline | 1,2-Diketone | Typically neutral or acidic |

The resulting benzimidazole and quinoxaline derivatives of this compound are expected to possess interesting photophysical and electrochemical properties due to the extended π-system and the presence of multiple nitrogen atoms and bromo-substituents, which can be further functionalized.

Synthetic Pathways to Hexasubstituted Benzene (B151609) Derivatives

The this compound molecule possesses four distinct reactive sites—two amino groups and two bromine atoms—that can be selectively or sequentially functionalized to yield a variety of hexasubstituted benzene derivatives. The reactivity of these sites is governed by the electronic properties of the phthalonitrile core. The ortho-diamine functionality is a classical precursor for the formation of heterocyclic rings, while the bromine atoms are amenable to substitution reactions, including metal-catalyzed cross-coupling.

One of the most direct methods to achieve a hexasubstituted framework is through the condensation of the o-diamino group with 1,2-dicarbonyl compounds to form quinoxaline rings. This reaction is a well-established method for synthesizing the quinoxaline core. Starting with this compound, this condensation would yield a dibrominated quinoxaline-dicarbonitrile. The remaining bromine atoms on the newly formed quinoxaline ring serve as handles for further functionalization.

These bromine atoms can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions or, more commonly, via transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines can introduce a wide array of substituents at the 6- and 7-positions of the quinoxaline ring. This two-step approach, involving initial heterocycle formation followed by cross-coupling, provides a modular strategy for the synthesis of diverse, highly substituted quinoxaline derivatives.

The following table summarizes potential synthetic pathways for the derivatization of the bromine atoms on a quinoxaline precursor derived from this compound.

| Reaction Type | Reagents | Resulting Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, CuCN), Pd catalyst | Nitrile group |

These reactions would ultimately transform the initial this compound into a hexasubstituted benzene derivative where the original amino groups are incorporated into a new heterocyclic ring, and the bromine atoms are replaced with other functional moieties. The specific reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific transformation to achieve the desired product in good yield.

Formation of Dicyano-Substituted Azaacenes

Azaacenes, which are polycyclic aromatic hydrocarbons containing nitrogen atoms in the aromatic rings, are of significant interest for their applications in organic electronics. This compound can serve as a precursor for related nitrogen-containing heterocyclic systems, although the direct starting material in documented syntheses is often a closely related diamino-bis(tri-isopropylsilylethynyl)benzene. The principles of the synthetic strategy are directly applicable. The formation of dicyano-substituted azaacenes can be achieved through a palladium-catalyzed coupling reaction followed by an oxidation step.

The synthesis involves the Pd-catalyzed coupling of a diamino-bis(alkynyl)arene with a dibrominated aromatic dinitrile, such as 4,5-dibromophthalonitrile (B1590852) or 6,7-dibromonaphthalene-2,3-dicarbonitrile. This reaction constructs the core of the azaacene by forming new carbon-carbon bonds and leads to the formation of an N,N'-dihydrodiazaacene intermediate.

The subsequent and final step is the aromatization of the N,N'-dihydrodiazaacene to the fully conjugated dicyano-substituted azaacene. This is typically achieved through oxidation. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or lead dioxide (PbO₂). The choice of oxidant can be crucial, as in some cases, such as for higher-order azaacenes like diazahexacene, the N,N'-dihydro intermediate can be difficult to oxidize. The yields for this oxidation step are generally reasonable to good. researchgate.net

This synthetic approach allows for the construction of novel 2,3-dicyano-substituted azaacenes with varying numbers of annelated rings, from three to six, depending on the choice of the diamino-bis(alkynyl)arene precursor. researchgate.net

The following table outlines the key steps and reagents in the formation of dicyano-substituted azaacenes.

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |

| 1 | Pd-catalyzed Coupling | Diamino-bis(alkynyl)arene, 4,5-Dibromophthalonitrile, Pd catalyst | N,N'-Dihydrodiazaacene |

| 2 | Oxidation | MnO₂ or PbO₂ | Dicyano-substituted Azaacene |

These novel azaacenes exhibit n-type semiconductor behavior, and proof-of-concept organic field-effect transistors (OFETs) have demonstrated their potential in electronic applications. researchgate.net

Applications in Functional Materials Science: a Precursor Role

Development of Materials for Organic Light-Emitting Diodes (OLEDs)

The intrinsic electronic properties of derivatives synthesized from 4,5-Diamino-3,6-dibromophthalonitrile make it a valuable building block for creating novel materials for OLED applications, particularly in the realm of thermally activated delayed fluorescence (TADF) emitters.

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

A novel synthetic pathway commencing with this compound has been developed for the creation of the TADF emitter, tBuTPA-Qx4CN. rsc.org This emitter is based on a 2,3-bis(4-cyanophenyl)quinoxaline-6,7-dicarbonitrile (Qx4CN) acceptor, which facilitates a significant red shift in the emission wavelength towards the deep-red and near-infrared regions. rsc.org OLEDs that incorporate tBuTPA-Qx4CN as the TADF emitter have demonstrated impressive performance, achieving an external quantum efficiency of up to 16.3% with an emission peak at 674 nm. rsc.org The strategic design involves attaching two identical 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-phenylaniline donor units at the 5,8-position of the central Qx4CN unit. rsc.org This specific molecular geometry, facilitated by hydrogen bonding between the donor and acceptor moieties, results in a high oscillator strength and a substantial radiative rate. rsc.org

Table 1: Performance of an OLED Device Using a TADF Emitter Derived from this compound

| Emitter | Peak Emission Wavelength (nm) | Maximum External Quantum Efficiency (%) |

| tBuTPA-Qx4CN | 674 | 16.3 |

Integration into Polymer Backbones for Electro-optical Applications

The utility of this compound extends to the synthesis of TADF polymers for use in solution-processable OLEDs. acs.org A key monomer, 2Br-TQC, is synthesized through the reaction of a precursor with this compound. acs.org This monomer is then incorporated into a polymer backbone via Suzuki polycondensation with carbazole (B46965) derivatives. acs.org The resulting polymers, PCzTQCx, exhibit orange-red emission. acs.org Non-doped, solution-processable OLEDs using these polymers as the emissive layers have successfully produced pure white light with a high color rendering index (CRI) of 80. acs.org Furthermore, devices employing these polymers have achieved warm white emission with a maximum external quantum efficiency (EQEmax) of 14.3% and pure red emission with an EQEmax of 9.3%. acs.org

Contributions to Organic Photovoltaics (OPVs) and Solar Cell Technologies

The electron-withdrawing nature of the cyano groups in this compound and its derivatives plays a crucial role in engineering the electronic properties of materials for organic photovoltaic applications.

Engineering of Donor-Acceptor (D-A) Copolymers

Derivatives of this compound are considered desirable for applications in organic photovoltaics. researchgate.net The presence of strong electron-withdrawing cyano groups allows for the fine-tuning of electronic properties in donor-acceptor (D-A) type polymers. researchgate.net This strategic incorporation of cyano groups can effectively promote balanced charge transport within the polymer, a critical factor for enhancing the efficiency of organic solar cells. researchgate.net

Strategies for Modulating Electronic Levels and Charge Transport

The introduction of cyano substituents, a key feature of the phthalonitrile (B49051) backbone, is a recognized strategy for lowering the highest occupied molecular orbital (HOMO) energy level in conjugated polymers. researchgate.net This leads to a narrower bandgap, which is advantageous for photovoltaic performance. The strong dipole moments of hexasubstituted benzene (B151609) derivatives synthesized from this compound are also beneficial for organic photovoltaics. researchgate.net These high dipole moments can influence the dielectric properties of the materials, which in turn can affect exciton (B1674681) dissociation and charge transport. acs.org Research has shown that enhancing the dipole moment of molecules can lead to higher dielectric constants, which is a favorable characteristic for photovoltaic materials. researchgate.net

Materials for Nonlinear Optics (NLO) and Ferroelectric Applications

A significant area of application for materials derived from this compound is in the fields of nonlinear optics and ferroelectrics. This is primarily due to the exceptionally large dipole moments exhibited by its derivatives.

Hexasubstituted benzene derivatives prepared from this compound have been synthesized and shown to possess dipole moments in excess of 10 Debye. researchgate.net Such ultra-strong dipole moments are a highly desirable characteristic for materials intended for use in ferroelectrics and nonlinear optics. researchgate.netresearchgate.net The synthesis of these molecules, often in a "push-pull" arrangement of substituents on the benzene ring, allows for the creation of some of the smallest neutral molecular species with the highest known dipole moments. researchgate.net The significant molecular first hyperpolarizability (β), a key parameter for NLO materials, is influenced by the specific arrangement of donor and acceptor groups. mpg.de The ability to generate materials with such large dipole moments opens up possibilities for the development of new, high-performance NLO switches and ferroelectric devices. researchgate.net

Advanced Polymer Chemistry and Supramolecular Assemblies

The dinitrile functionality of this compound makes it a suitable candidate for use in polymerization and macrocyclization reactions, particularly in the synthesis of phthalocyanines and related supramolecular structures.

Phthalonitriles are well-established precursors for the synthesis of phthalocyanines, a class of large, aromatic macrocycles with diverse applications. Phthalocyanines are synthesized through the cyclotetramerization of phthalonitrile derivatives. While specific studies detailing the direct use of this compound in phthalocyanine (B1677752) synthesis are not extensively documented in readily available literature, its structure is analogous to other substituted phthalonitriles that are commonly used for this purpose. The amino and bromo groups on the periphery of the phthalonitrile would be expected to influence the electronic properties and solubility of the resulting phthalocyanine macrocycle. The synthesis of new macrocycles through the acylation and alkylation of similar diamino compounds has been reported, suggesting the potential for this compound to be used in the formation of various macrocyclic structures. researchgate.net

Sophisticated Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Electronic Analysis

Spectroscopic methods are fundamental in confirming the chemical identity and exploring the optical and electronic properties of 4,5-Diamino-3,6-dibromophthalonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying the molecular structure of this compound. In ¹H NMR spectroscopy, the chemical environment of the hydrogen atoms provides a distinct fingerprint of the molecule's structure. For this compound, the protons of the two amino groups (-NH₂) are of particular interest.

In a study utilizing DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound exhibited a singlet peak at a chemical shift (δ) of 6.41 ppm. researchgate.net This single resonance corresponds to the four equivalent protons of the two amino groups, confirming the symmetrical nature of the substitution pattern on the phthalonitrile (B49051) core. researchgate.net The integration of this peak would correspond to four protons, further validating the presence of the two primary amino groups.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | 6.41 | Singlet | -NH₂ (4H) |

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation patterns under ionization. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₈H₄Br₂N₄. One study reported a calculated mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻, which would be expected to be in close agreement with the theoretical value derived from its elemental composition. researchgate.net Analysis of the isotopic pattern, particularly the characteristic signature of the two bromine atoms (⁷⁹Br and ⁸¹Br), would provide further confirmation of the compound's identity.

| Ionization Mode | Ion | Calculated m/z | Experimental m/z |

|---|---|---|---|

| Negative | [M-H]⁻ | 314.8763 | Data not available in search results |

Advanced Structural and Morphological Analysis

Beyond spectroscopic methods, advanced techniques provide a three-dimensional understanding of the molecule's arrangement in the solid state and in thin films, which is crucial for its application in electronic devices.

For applications in organic electronics, the morphology of thin films is of paramount importance. X-ray scattering techniques, such as Wide-Angle X-ray Scattering (WAXS) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), are employed to probe the molecular packing and orientation within these films. While no specific GIWAXS studies on thin films of this compound were identified, research on polymers and small molecules derived from it highlights the utility of this technique. researchgate.netacs.orgacs.org For instance, GIWAXS analysis of polymers incorporating units derived from this phthalonitrile has been used to determine the degree of crystallinity, the orientation of the polymer chains relative to the substrate (e.g., "edge-on" or "face-on"), and the π-stacking distance between conjugated backbones. researchgate.netacs.org These parameters are critical as they directly impact charge transport properties in devices like organic field-effect transistors and solar cells.

Electrochemical and Thermal Characterization for Material Performance

The performance of materials derived from this compound is critically evaluated through a suite of sophisticated characterization methodologies. Techniques focusing on the electrochemical and thermal properties are essential for determining the suitability of these materials for advanced applications. These methods provide fundamental insights into redox behavior, dielectric properties, and stability at elevated temperatures.

Cyclic Voltammetry for Redox Potentials and Energy Level Determination

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical behavior of compounds, providing information on redox processes. For phthalonitrile derivatives, CV is typically employed not on the monomer itself, but on the resulting macrocyclic compounds, such as metal-free phthalocyanines (H₂Pcs) and metallophthalocyanines (MPcs), which are synthesized through the cyclotetramerization of the phthalonitrile precursor. The electronic properties of these macrocycles are directly influenced by the nature and position of the substituents on the precursor ring.

Research on various substituted phthalocyanines reveals that they exhibit rich electrochemical activity. researchgate.netgiresun.edu.tr The voltammograms of these complexes typically show one-electron, reversible or quasi-reversible redox processes that can be either metal-based or ligand-based. researchgate.net For instance, studies on metallophthalocyanines often reveal reduction and oxidation processes centered on the phthalocyanine (B1677752) ring. nih.govsemanticscholar.org The introduction of substituents like amino and bromo groups onto the phthalocyanine periphery significantly modulates the electronic energy levels of the molecule, thereby affecting the potentials at which these redox events occur. The electrochemical features are significant, as the introduction of specific functional groups can enhance the electrochemical and electropolymerization properties of the resulting phthalocyanines. nih.gov

The general findings for substituted phthalocyanines, which are analogous to those that would be formed from this compound, are summarized in the table below.

| Complex Type | Typical Redox Processes Observed | Influencing Factors | Significance |

|---|---|---|---|

| Metallophthalocyanines (MPcs) | Metal-centered (e.g., Co(II)/Co(I)) and/or Pc ring-based reductions and oxidations | Central metal ion, peripheral/non-peripheral substituents, solvent | Determination of HOMO/LUMO energy levels, catalytic activity, electrochromic properties |

| Metal-Free Phthalocyanines (H₂Pcs) | Pc ring-based reductions and oxidations | Peripheral/non-peripheral substituents, solvent | Understanding fundamental electronic structure, application in sensors and optical materials |

Dielectric Spectroscopy for Understanding Polarizability and Dipole Moments

Dielectric spectroscopy is a crucial technique for measuring the dielectric properties of a material as a function of frequency, from which information about dipole moments and polarizability can be derived. Large molecular dipole moments are desirable for applications in ferroelectrics and non-linear optics.

While direct dielectric spectroscopy data for this compound is not extensively detailed in the available literature, its significance lies in its role as a key precursor for the synthesis of novel hexasubstituted benzene (B151609) derivatives that exhibit exceptionally large dipole moments. Research has demonstrated that derivatives prepared based on this compound possess dipole moments that can exceed 10 Debye, a value confirmed through dielectric spectroscopy measurements and complementary DFT methods. The high degree of charge separation in these resulting molecules, facilitated by the strategic placement of electron-donating amino groups and electron-withdrawing cyano groups on the benzene ring, is responsible for these giant dipole moments.

| Compound Role | Derived Material | Observed Property | Measurement Technique |

|---|---|---|---|

| Precursor | Hexasubstituted Benzene Derivatives | Dipole moments in excess of 10 Debye | Dielectric Spectroscopy |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is indispensable for assessing the thermal and thermo-oxidative stability of polymers. For materials derived from this compound, TGA is used to characterize the high-performance thermosetting resins that are formed upon polymerization.

Phthalonitrile-based resins are renowned for their outstanding thermal stability, which is a direct result of the highly cross-linked, aromatic heterocyclic structure (phthalocyanine or triazine) formed during the curing process. nih.govkpi.ua The presence of bromine atoms in the structure is also anticipated to contribute to flame retardant properties. TGA studies on various phthalonitrile polymers consistently demonstrate their ability to withstand extreme temperatures. Key parameters derived from TGA curves include the onset of decomposition and the temperature at which 5% weight loss occurs (Td5), as well as the char yield (the percentage of residual mass) at very high temperatures (e.g., 800-1000 °C).

Phthalonitrile resins often exhibit Td5 values well above 500 °C in a nitrogen atmosphere, with char yields exceeding 60%, indicating minimal mass loss even at extreme temperatures. nih.govresearchgate.net This exceptional stability makes them suitable for applications in the aerospace and defense industries. nih.gov

The following table summarizes representative thermal stability data for different phthalonitrile-based resin systems, illustrating the high performance typically achieved.

| Phthalonitrile Resin System | Atmosphere | Temperature for 5% Weight Loss (Td5) | Char Yield (%) and Temperature |

|---|---|---|---|

| Biphenyl Phthalonitrile (BPh) Prepolymer | Nitrogen | 538 °C | ~60% at 1000 °C |

| BPh-Q15 (Carborane modified) | Air | 597 °C | 48.4% at 1000 °C |

| Bio-based MEG-PN Resin | Nitrogen | 448 °C | 75.6% at 800 °C researchgate.net |

| Imide-containing Phthalonitrile | Nitrogen | >550 °C | Not specified kpi.ua |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized geometry, vibrational frequencies, and various electronic properties of molecules. For a molecule like 4,5-Diamino-3,6-dibromophthalonitrile, DFT calculations would involve selecting an appropriate functional (e.g., B3LYP, PBE) and basis set (e.g., 6-311G(d,p)) to model the electron density and derive properties such as dipole moment, polarizability, and thermodynamic parameters. Studies on other substituted phthalonitriles have successfully used DFT to correlate calculated vibrational spectra with experimental IR data, confirming molecular structures.

Prediction of HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A small gap suggests the molecule is more reactive and can be easily excited. For substituted phthalonitriles, the distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Theoretical calculations would map these orbitals for this compound, providing insight into its charge transfer characteristics and its suitability as a precursor for larger conjugated systems.

Table 1: Representative Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table is illustrative of the types of data that would be generated from a DFT calculation, but the values are not specific to this compound due to a lack of available data.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Simulation of Molecular Conformations and Intermolecular Interactions

Understanding the three-dimensional structure and how molecules interact with each other and their environment is crucial for predicting their physical properties and behavior in different phases.

Conformational Analysis and Potential Energy Surface Scans

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis involves identifying the most stable conformers (those at energy minima) and the energy barriers between them. For this compound, rotation around the bonds connecting the amino groups to the benzene (B151609) ring would be of interest. A Potential Energy Surface (PES) scan, performed by systematically rotating a specific dihedral angle and calculating the energy at each step, would reveal the energy profile of this rotation, identifying stable conformations and the transition states that separate them. Such analyses have been performed on other complex phthalonitrile (B49051) precursors to understand their structural diversity.

Solvent Effects on Molecular Dipole Moments and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Solvatochromism, the change in color of a solution with solvent polarity, is a direct consequence of this. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent. These calculations would predict how the dipole moment of this compound changes in different solvents, which in turn affects its solubility and intermolecular interactions. Furthermore, solvent models can refine predictions of electronic properties like the HOMO-LUMO gap, providing a more realistic picture of the molecule's behavior in solution. Studies on similar donor-acceptor molecules have shown that polar solvents can stabilize charge-separated excited states, leading to significant changes in their photophysical properties.

Reaction Mechanisms and Kinetic Studies in Complex Environments

Mechanistic Pathways of Functionalization Reactions

The functionalization of 4,5-Diamino-3,6-dibromophthalonitrile would likely proceed through several mechanistic pathways, primarily involving the amino and bromo substituents.

Nucleophilic Aromatic Substitution (SNAr) of Bromine Atoms: The bromine atoms, activated by the electron-withdrawing nitrile groups, could be susceptible to nucleophilic aromatic substitution. Strong nucleophiles could replace one or both bromine atoms. The reaction mechanism would involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The rate of this reaction would be influenced by the strength of the nucleophile and the solvent polarity.

Reactions of the Amino Groups: The amino groups are nucleophilic and can undergo a range of reactions typical for aromatic amines. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Diazotization: Reaction with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide variety of functional groups.

Cyclotetramerization of Nitrile Groups: Phthalonitrile (B49051) derivatives are well-known precursors for the synthesis of phthalocyanines. This reaction, known as cyclotetramerization, involves the template-assisted condensation of four phthalonitrile molecules. The mechanism is complex and often involves the formation of an intermediate isoindolenine.

Kinetic Analysis of Polymerization and Condensation Processes

The bifunctional nature of this compound, with its two amino groups, makes it a potential monomer for step-growth polymerization.

Polycondensation Reactions: This compound could react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The kinetics of such polycondensation reactions typically follow second-order rate laws. The rate of polymerization would be dependent on monomer concentrations, temperature, and the presence of a catalyst.

A hypothetical kinetic study of the polycondensation of this compound with a diacyl chloride could be represented by the following rate equation:

Rate = k[Diaminodibromophthalonitrile][Diacyl Chloride]

Where 'k' is the rate constant. The progress of the reaction could be monitored by techniques such as spectroscopy or by measuring the evolution of a byproduct like HCl.

Hypothetical Polymerization Kinetic Data

| Time (min) | Monomer Concentration (mol/L) |

| 0 | 0.100 |

| 30 | 0.075 |

| 60 | 0.060 |

| 90 | 0.050 |

| 120 | 0.043 |

Cure Kinetics of Phthalonitrile Resins: If used as a phthalonitrile monomer for high-performance thermosetting resins, the cure kinetics would be of significant interest. The polymerization of phthalonitriles is a complex process involving the formation of phthalocyanine (B1677752) and triazine structures. The kinetics of this curing process are often studied using differential scanning calorimetry (DSC) and can be modeled using various kinetic models, such as the Kamal-Sourour model.

Influence of Catalysis on Reaction Outcomes and Selectivity

Catalysis would play a crucial role in controlling the reaction outcomes and selectivity in the functionalization and polymerization of this compound.

Catalysis in SNAr Reactions: Phase-transfer catalysts could be employed to enhance the rate of nucleophilic substitution of the bromine atoms, especially when dealing with nucleophiles that are not soluble in the organic reaction medium.

Catalysis in Polycondensation: The formation of polyamides and polyureas is often catalyzed by bases or organometallic compounds. For instance, tertiary amines can act as catalysts in the reaction between amines and acyl chlorides.

Catalysis in Cyclotetramerization: The synthesis of phthalocyanines from phthalonitriles is almost always catalyzed by a metal salt, which also acts as a template. The choice of metal salt determines the central metal atom in the resulting phthalocyanine macrocycle. Common catalysts include metal chlorides, acetates, and alkoxides. The catalyst influences not only the reaction rate but also the yield and purity of the phthalocyanine.

Influence of Different Catalysts on a Hypothetical Reaction

| Catalyst | Reaction | Selectivity |

| Pd(PPh3)4 | Cross-coupling (e.g., Suzuki, Heck) | High for C-C bond formation at Br sites |

| Cu(I) salts | Ullmann condensation | High for C-N or C-O bond formation at Br sites |

| Metal Alkoxides | Cyclotetramerization | High for phthalocyanine formation |

| Tertiary Amines | Polyamide formation | High for amide linkage |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 4,5-Diamino-3,6-dibromophthalonitrile and its derivatives is anticipated to move towards more sustainable and efficient methodologies. Current synthetic approaches for related compounds often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous solvents. nih.govresearchgate.net Green chemistry principles are increasingly being applied to the synthesis of phthalonitriles and their subsequent conversion to phthalocyanines. mgesjournals.com

Future research will likely focus on:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of phthalonitrile (B49051) derivatives. taylorfrancis.com

Ionic Liquids as Green Solvents: The use of ionic liquids as recyclable reaction media can offer a more environmentally benign alternative to traditional high-boiling-point organic solvents. taylorfrancis.com

Solid-State Synthesis: Mechanochemical methods, such as ball-milling and aging, are emerging as solvent-free or solvent-minimized routes to phthalocyanines, drastically reducing the use of harmful solvents like dimethylaminoethanol (B1669961) (DMAE). aalto.finih.gov

Catalytic Approaches: Investigating novel catalytic systems for the direct and selective functionalization of the phthalonitrile core could lead to more atom-economical synthetic routes.

The development of such sustainable methodologies will be crucial for the environmentally responsible production of this compound and its downstream products.

Integration into Next-Generation Functional Materials and Devices

The primary application of phthalonitriles lies in their role as precursors to phthalocyanines, a class of robust and versatile macrocyclic compounds. jchemrev.comdergipark.org.tr The specific substituents on the phthalonitrile ring significantly influence the properties of the resulting phthalocyanine (B1677752). acs.orgnih.govnih.govacs.orgresearchgate.net The diamino and dibromo groups in this compound are expected to impart unique electronic and physical properties to the corresponding phthalocyanines, opening up avenues for their use in a variety of advanced materials and devices.

| Potential Application Area | Role of this compound Derived Materials |

| Organic Electronics | The electron-donating and -withdrawing substituents can tune the HOMO/LUMO energy levels, making the resulting phthalocyanines suitable for use in organic solar cells and organic field-effect transistors (OFETs). jchemrev.comrsc.org |

| Sensors | The amino groups can act as binding sites for analytes, while the overall electronic structure of the phthalocyanine can be modulated upon binding, leading to applications in chemical and biological sensors. |

| Catalysis | Metallophthalocyanines derived from this precursor could serve as robust catalysts for various chemical transformations, with the peripheral substituents influencing the catalytic activity and stability. rsc.org |

| Photodynamic Therapy (PDT) | Phthalocyanines are known photosensitizers for PDT. nih.gov The heavy bromine atoms could enhance intersystem crossing and increase the yield of singlet oxygen, a key cytotoxic agent in PDT. The amino groups could be used for conjugation to targeting moieties. |

Future work will involve the synthesis of metallophthalocyanines from this compound and the thorough characterization of their photophysical, electronic, and chemical properties to evaluate their performance in these applications.

Advanced Computational Modeling for Predictive Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of phthalocyanines and their precursors. nih.govmjcce.org.mktandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov For this compound, computational modeling can provide valuable insights that can guide synthetic efforts and accelerate the discovery of new materials.

Key areas for computational investigation include:

Electronic Structure Analysis: DFT calculations can elucidate the effects of the amino and bromo substituents on the electronic structure, including the HOMO-LUMO gap, which is crucial for predicting the optical and electronic properties of the resulting phthalocyanines. nih.govresearchgate.net

Spectroscopic Prediction: Computational methods can be used to predict spectroscopic properties such as UV-Vis absorption spectra, which can be compared with experimental data to validate the synthesized structures. researchgate.net

Reaction Mechanism Studies: Modeling the cyclotetramerization reaction of this compound can help in understanding the reaction mechanism and optimizing reaction conditions.

Screening of Properties: High-throughput computational screening can be employed to predict the properties of a wide range of metallophthalocyanines derived from this precursor, allowing for the rational design of materials with desired functionalities. acs.orgmit.edu

The synergy between computational prediction and experimental validation will be key to unlocking the potential of this molecule in a time- and resource-efficient manner.

Role in Supramolecular Chemistry and Self-Assembly Processes

Phthalocyanines are well-known for their ability to self-assemble into highly ordered structures, such as columnar aggregates, through π-π stacking interactions. ru.nl This self-assembly is crucial for their application in areas like molecular electronics. The peripheral substituents play a critical role in directing the self-assembly process.

The amino groups on this compound introduce the possibility of hydrogen bonding, which could be a powerful tool for controlling the supramolecular architecture of both the precursor itself and the resulting phthalocyanines. Future research in this area could explore:

Controlled Aggregation: Investigating how the interplay of hydrogen bonding from the amino groups and steric hindrance from the bromo groups affects the aggregation behavior of the derived phthalocyanines.

Host-Guest Chemistry: The amino groups could be functionalized to create receptor sites for specific guest molecules, leading to the development of novel supramolecular sensors.

Formation of Covalent Organic Frameworks (COFs): The diamino functionality makes this molecule a potential building block for the synthesis of highly ordered, porous COFs with interesting catalytic or gas storage properties.

Understanding and controlling the self-assembly of materials derived from this compound will be essential for the fabrication of functional nanoscale devices.

Synergistic Experimental and Theoretical Approaches in Material Discovery

The most rapid and impactful advances in the study of this compound will likely come from a close integration of experimental and theoretical research. rsc.orgnih.gov This synergistic approach allows for a deeper understanding of structure-property relationships and accelerates the materials discovery cycle.

A combined workflow could involve:

Theoretical Prediction: Using computational methods to predict the properties of novel phthalocyanines derived from this compound.

Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening.

Experimental Characterization: Thoroughly characterizing the synthesized materials using a range of spectroscopic and analytical techniques.

Feedback and Refinement: Using the experimental data to refine the computational models, leading to more accurate predictions in the next cycle of design.

This iterative process of prediction, synthesis, and characterization will be instrumental in rationally designing and developing new functional materials based on this compound with tailored properties for specific applications.

Q & A

Q. What strategies mitigate recombination reactions during thermal decomposition, which complicate residue analysis?

- Methodological Answer : Recombination (e.g., Br₂ reforming from HBr) is minimized by rapid quenching of residues in liquid N₂. Alternatively, coupling TG with a cold trap (-196°C) isolates volatile products before recombination. Post-degradation XRD of residues identifies crystalline phases (e.g., CuBr₂ vs. CuO) to validate decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.